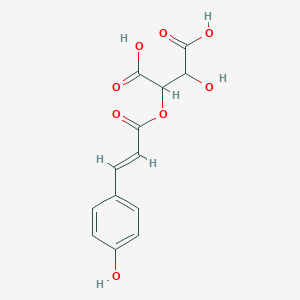

p-Coutaric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O8 |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+ |

InChI Key |

INYJZRKTYXTZHP-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

Synonyms |

coutaric acid |

Origin of Product |

United States |

Natural Occurrence and Distribution of P Coumaric Acid in Biological Systems

Diverse Botanical Sources and Plant Species Rich in p-Coumaric Acid

p-Coumaric acid is found in a vast array of edible plants, including cereals, fruits, and vegetables, making it a common component of the human diet. nih.govtaylorandfrancis.com

Cereal Grains and Grasses

Cereal grains are significant sources of p-coumaric acid. nih.govresearchgate.net It is particularly abundant in the cell walls of graminaceous plants. researchgate.netoup.com

Barley (Hordeum vulgare): Found in barley grain, with the pericarp fractions being particularly rich in this compound. iglobaljournal.comoup.com

Corn (Zea mays): Corn is notably rich in p-coumaric acid, especially in its pericarp fractions, compared to other cereals like wheat and oats. researchgate.netoup.com Yellow corn, in particular, exhibits high concentrations. cerealsgrains.org

Oats (Avena sativa): Present in oats, with significant amounts found in the pericarp. taylorandfrancis.comoup.com

Wheat (Triticum aestivum): Wheat contains p-coumaric acid, with the pericarp fractions showing the highest levels. taylorandfrancis.comoup.com

Cynodon dactylon (Bermuda Grass): This grass species is a known source of p-coumaric acid. ijpar.comnih.govresearchgate.net

The concentration of p-coumaric acid is generally lower in the endosperm of cereal kernels and increases significantly in the peripheral tissues like the pericarp. researchgate.netoup.com

Table 1: Distribution of p-Coumaric Acid in Cereal Grains

| Cereal | Plant Part | Relative Concentration |

|---|---|---|

| Barley | Pericarp | High |

| Corn | Pericarp | Very High |

| Oats | Pericarp | High |

| Wheat | Pericarp | High |

| Cereal Grains (general) | Endosperm | Low |

Fruits and Vegetables

A wide variety of fruits and vegetables contain p-coumaric acid, contributing to its prevalence in a balanced diet. nih.govtaylorandfrancis.comresearchgate.net

Apples (Malus domestica): Apples are a known source of p-coumaric acid. taylorandfrancis.comresearchgate.netiarc.fr

Grapes (Vitis vinifera): Grapes contain p-coumaric acid, which is also found in products derived from them, such as wine. iglobaljournal.comtaylorandfrancis.comresearchgate.net

Tomatoes (Solanum lycopersicum): Tomatoes are another common vegetable that contains this phenolic acid. taylorandfrancis.comresearchgate.netresearchgate.net

Carrots (Daucus carota): Carrots are a source of p-coumaric acid. taylorandfrancis.comresearchgate.netresearchgate.net

Onions (Allium cepa): This widely consumed vegetable also contributes to the dietary intake of p-coumaric acid. taylorandfrancis.comresearchgate.net

Potatoes (Solanum tuberosum): Potatoes contain p-coumaric acid. taylorandfrancis.comresearchgate.net

Pineapples (Ananas comosus): Pineapples are also a source of this compound. researchgate.net

Other Plant-Derived Products

Beyond fresh produce, p-coumaric acid is present in various processed and derived plant products.

Wine and Vinegar: As a constituent of grapes, p-coumaric acid is consequently found in wine and vinegar. iglobaljournal.comwikipedia.org

Honey: p-Coumaric acid originating from pollen is a component of honey. wikipedia.org

Flaxseed (Linum usitatissimum): Flaxseed contains p-coumaric acid, and its glucoside form can be found in breads containing this seed. taylorandfrancis.comwikipedia.org

Carnauba Wax: Diesters of p-coumaric acid are found in carnauba wax. wikipedia.org

Coffee: Coffee is another beverage that contains p-coumaric acid. iglobaljournal.com

Mushrooms: Certain types of mushrooms are also sources of this compound. researchgate.net

Specific Plant Tissues and Organs

The distribution of p-coumaric acid is not uniform within a plant; it is often concentrated in specific tissues and cellular structures.

Grape Juice, Peel, and Seeds: Studies have shown that hydroxycinnamoyltartaric esters, including those of p-coumaric acid, are distributed differently among the juice, peel, and seeds of grapes. colab.ws

Chia (Salvia hispanica) Shoots: Exogenous application of p-coumaric acid has been shown to improve the shoot growth of chia seedlings. mdpi.comnih.gov The compound is also naturally present in chia. oup.comuwc.ac.zaresearchgate.net

Plant Cell Walls: A significant portion of p-coumaric acid in plants is found in the cell walls, where it is ester-linked to polymers like arabinoxylans and lignin (B12514952). researchgate.netoup.comfrontiersin.orgnih.govjst.go.jp

Cutins and Suberins: p-Coumaric acid is a known aromatic constituent of the biopolymers cutin and suberin, which are found in the outer protective layers of plants. frontiersin.orgresearchgate.netnih.govmdpi.comjmaterenvironsci.com It is ester-bonded within these structures. frontiersin.org

Occurrence as Free and Conjugated Forms

In nature, p-coumaric acid exists in both free and conjugated (bound) forms. nih.govtaylorandfrancis.comnih.gov The conjugated forms can be either soluble or insoluble. researchgate.net

Esters

A common form of conjugation for p-coumaric acid is through ester linkages with other molecules. researchgate.net

Hydroxycinnamoyltartaric Esters: p-Coumaric acid forms esters with tartaric acid, known as p-coutaric acid. colab.wsscience.govnih.gov These, along with other hydroxycinnamoyltartaric esters, are found in various plants, including grapes and perennial peanuts. science.govnih.govfrontiersin.orgscielo.br

Tartaric p-Coumaroyl Ester: Specifically, the tartaric acid ester of p-coumaric acid is a notable conjugate. science.gov

Diesters: Diesters of p-coumaric acid have been identified, for instance, in carnauba wax. wikipedia.org It can also form dehydrodiferuloyl dimers with diester linkages. taylorandfrancis.com Additionally, long-chain alkyl esters of p-coumaric acid have been found in plants like Artemisia igniaria. thieme-connect.com

Amides (e.g., p-coumaroylamino acids, polyamine conjugates, phenolamides, hydroxycinnamic acid amides)

p-Coumaric acid readily forms amide conjugates with amino acids, polyamines, and other nitrogen-containing compounds. These amides, often referred to as phenolamides or hydroxycinnamic acid amides (HCAAs), play significant roles in plant development, defense, and stress responses. mdpi.com

p-Coumaroylamino Acids: One class of amides involves the conjugation of p-coumaric acid with various amino acids. These compounds are notably found in species like Theobroma cacao (cocoa) and Coffea canephora (robusta coffee). mdpi.com Specific examples that have been isolated from plants include:

p-Coumaroyltyrosine mdpi.com

p-Coumaroylaspartate mdpi.com

p-Coumaroylglutamate mdpi.com

p-Coumaroyltryptophan mdpi.com

p-Coumaroylserine mdpi.com

Additionally, yeast-elicited cell suspension cultures of Ephedra distachya have been shown to produce p-coumaroyl-D-valine, p-coumaroyl-D-serine, and p-coumaroyl-D-threonine.

Polyamine Conjugates (Phenolamides/HCAAs): A large and diverse group of p-coumaric acid amides are formed through conjugation with polyamines like putrescine, spermidine, and spermine, or with aromatic monoamines such as tyramine (B21549) and serotonin. mdpi.comresearchgate.net These compounds, collectively known as phenolamides or HCAAs, are ubiquitous in the plant kingdom and are particularly abundant in reproductive organs like flowers and pollen. mdpi.com They are integral to plant defense mechanisms, accumulating in response to pathogen attack and wounding to help fortify cell walls. mdpi.com

Examples of naturally occurring polyamine and monoamine conjugates include:

p-Coumaroylputrescine

p-Coumaroyl-feruloylputrescine

N′,N″-di-coumaroyl Spermidine

p-Coumaroylagmatine

p-Coumaroylserotonin

p-Coumaroyltyramine mdpi.com

These conjugates are found in a wide range of plants, including maize, rice, wheat, barley, and tomato. mdpi.com

Glycosides (e.g., p-coumaric acid glucoside)

p-Coumaric acid also occurs naturally in the form of glycosides, where the acid is linked to a sugar moiety. This glycosylation increases the water solubility of the compound.

p-Coumaric acid glucoside has been identified in commercial breads that contain flaxseed. wikipedia.org

o-Coumaric acid glycoside is found in high concentrations in the flowers and leaves of sweet clover (Melilotus spp.). mdpi.com

Coumaroyl flavone (B191248) glycosides , such as chrysoeriol (B190785) 7-O-(3''-(E)-p-coumaroyl)-β-D-glucopyranoside and chrysoeriol 7-O-(3'',6''-di-O-(E)-p-coumaroyl)-β-D-glucopyranoside, have been isolated from the aerial parts of Phlomis bruguieri. rjpharmacognosy.ir

A novel p-coumaroyl amide glycoside , named oleraciamide E, was isolated from Portulaca oleracea. mdpi.com

The formation of these glycosides is catalyzed by specific enzymes, such as cis-p-coumarate glucosyltransferase, which has been identified in Sphagnum fallax. wikipedia.org

Integration into Macromolecules (e.g., lignin, polysaccharides, proteins)

In its insoluble-bound form, p-coumaric acid is a fundamental structural component of plant cell walls, where it is integrated into complex polymers like lignin and polysaccharides. researchgate.netresearchgate.net

Lignin: p-Coumaric acid is a key precursor in the biosynthesis of monolignols, the building blocks of lignin. iglobaljournal.compurdue.edu It is particularly associated with syringyl (S) lignin units in grasses. purdue.edu Research on maize has shown that p-coumaric acid is ester-linked to the γ-position of the S lignin side chains. purdue.edu This acylation is believed to occur before polymerization, with monolignols being acylated by p-coumaric acid in the cytosol before their incorporation into the lignin polymer. purdue.edu This integration into the hydrophobic lignin polymer contributes significantly to the mechanical strength and rigidity of the plant cell wall.

Proteins: A notable and unique integration of p-coumaric acid into a protein is its role as the photoactive chromophore in Photoactive Yellow Protein (PYP). acs.orgnih.govacs.orgscispace.com PYP is a photoreceptor found in many eubacteria. wikipedia.org In this protein, the p-coumaric acid molecule is covalently bound to a specific cysteine residue (Cys 69) via a thiol ester bond. acs.orgnih.gov This is the first known instance of a stable thiol ester linkage of a cofactor to its apoprotein. acs.org The interaction with the protein environment and this unique linkage dramatically shifts the absorption properties of p-coumaric acid, enabling its function in light sensing. acs.org

Quantitative Distribution Variations Across Species and Environmental Conditions

The concentration of p-coumaric acid, in both its soluble (free and conjugated to small molecules) and cell-wall-bound forms, varies significantly among different plant species, genotypes, and even plant tissues. Furthermore, its accumulation is highly responsive to environmental conditions and stresses.

Variation Across Species and Genotypes:

Research on maize (Zea mays) has highlighted significant quantitative differences among various hybrids. A study comparing modern (NAM) and traditional (Landrace) maize hybrids revealed wide variations in p-coumaric acid content in the kernels.

| Maize Hybrid Type | Form of p-Coumaric Acid | Concentration Range (µg/g dry weight) |

| B73 x NAM Hybrids | Soluble | 14.45 - 132.34 frontiersin.org |

| B73 x Landrace Hybrids | Soluble | 25.77 - 120.80 frontiersin.org |

| B73 x NAM Hybrids | Cell-Wall Bound | 45.06 - 95.2 frontiersin.org |

| B73 x Landrace Hybrids | Cell-Wall Bound | 30.9 - 83.6 frontiersin.org |

Similarly, different tomato varieties exhibit distinct phenolic profiles. A study of four farmer varieties in Northern Portugal found that a cis p-coumaric acid derivative was the most abundant phenolic compound in the 'Amarelo' (yellow) and 'Batateiro' (round) varieties, with the yellow tomato having the highest total phenolic acid content at 43.30 µg/g of fresh weight. core.ac.uk In pineapple, the concentration of p-coumaric acid was found to be highest in the juice extract of ripe fruit (11.76 µg/mL) compared to unripe fruit (0.41 µg/mL). researchgate.netphcogres.com

Influence of Environmental Conditions:

The accumulation of p-coumaric acid is a dynamic process influenced by various environmental stimuli and stresses.

Pathogen Attack: Plants often increase the synthesis and accumulation of HCAAs, including p-coumaroyl amides, at the site of infection as a defense mechanism to reinforce cell walls. mdpi.com

Continuous Cropping: The accumulation of allelochemicals in the soil is a major issue in continuous cropping systems. Studies on tobacco have shown that coumaric acid accumulates in the soil, and its concentration increases with repeated planting. This accumulation has direct inhibitory effects on the growth of subsequent tobacco plants by affecting photosynthesis and antioxidant enzyme activities.

Salt Stress: The application of p-coumaric acid has been shown to mitigate the effects of salt stress in chia (Salvia hispanica) seedlings. While salt stress alone reduced growth and the content of essential macronutrients, the combined application of p-coumaric acid and salt stress alleviated these effects, partly by enhancing the levels of magnesium and calcium.

Soil Nutrients and pH: The presence of p-coumaric acid in soil can influence the microbial community. At certain concentrations, it can increase soil dehydrogenase activity and microbial biomass but may decrease the availability of nutrients like nitrogen at higher concentrations.

This responsiveness highlights the crucial role of p-coumaric acid and its derivatives in the plant's interaction with its environment.

Biosynthetic Pathways and Metabolic Transformations of P Coumaric Acid

Primary Biosynthetic Routes in Plants

The synthesis of p-coumaric acid in plants is a critical branch of the broader phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites. These compounds, including flavonoids, lignins, and stilbenes, are essential for plant growth, development, and defense. The production of p-coumaric acid primarily occurs through a series of enzymatic reactions that begin with precursors from the shikimate pathway.

Shikimate Pathway Involvement

The shikimate pathway is the central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. nih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Through a sequence of seven enzymatic steps, chorismate is produced, which serves as a crucial branch-point intermediate. Chorismate is the precursor for the synthesis of phenylalanine and tyrosine, which are the direct starting points for the biosynthesis of p-coumaric acid. nih.govresearchgate.net The shikimate pathway's role is foundational, as it supplies the essential aromatic amino acid precursors required for the phenylpropanoid pathway to proceed. nih.govzobodat.at

Role of L-Phenylalanine and L-Tyrosine as Precursors

Both L-phenylalanine and L-tyrosine, aromatic amino acids derived from the shikimate pathway, can serve as precursors for p-coumaric acid synthesis in plants. frontiersin.orgwikipedia.org The specific route utilized can depend on the plant species and its enzymatic capabilities. frontiersin.org

The more common pathway in many plants begins with L-phenylalanine. uqtr.ca This amino acid is first converted to trans-cinnamic acid. Subsequently, trans-cinnamic acid is hydroxylated to form p-coumaric acid. uqtr.ca

Alternatively, some plants, particularly grasses, can directly convert L-tyrosine to p-coumaric acid in a single step. frontiersin.orgscielo.br This pathway offers a more direct route to p-coumaric acid. nih.gov Research has shown that in some plants, both pathways can operate simultaneously, contributing to a common pool of p-coumaric acid. frontiersin.org

Key Enzymatic Catalysis

The conversion of L-phenylalanine and L-tyrosine into p-coumaric acid is catalyzed by a few key enzymes. The presence and activity of these enzymes dictate which biosynthetic route is predominant in a particular plant.

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the initial step in the phenylpropanoid pathway, starting from L-phenylalanine. uqtr.cadiva-portal.org It facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). uniprot.orgnih.gov This reaction is a key commitment step, channeling phenylalanine from primary metabolism into the synthesis of a wide array of secondary metabolites. uniprot.org The resulting trans-cinnamic acid is then a substrate for the next enzyme in the pathway leading to p-coumaric acid. biorxiv.org

Tyrosine Ammonia Lyase (TAL) is an enzyme that provides a more direct route to p-coumaric acid by catalyzing the deamination of L-tyrosine. researchgate.netwikipedia.orgigem.org This enzyme directly converts L-tyrosine into p-coumaric acid and ammonia. ontosight.ai While some enzymes exhibit specificity for either phenylalanine or tyrosine, others, sometimes referred to as Phenylalanine/Tyrosine Ammonia-Lyases (PTALs), can utilize both amino acids as substrates. frontiersin.orgnih.gov The efficiency of these enzymes can vary, with some showing a higher preference for tyrosine. igem.org

Cinnamate (B1238496) 4-Hydroxylase (C4H) is a cytochrome P450 monooxygenase that plays a pivotal role in the pathway starting from L-phenylalanine. uqtr.canih.gov It catalyzes the hydroxylation of trans-cinnamic acid at the para-position (the fourth carbon of the benzene (B151609) ring) to generate p-coumaric acid. nih.govresearchgate.netpnas.org This enzymatic step is critical as p-coumaric acid is a precursor for a vast number of downstream metabolites involved in plant development and defense responses. uqtr.canih.gov The activity of C4H is a key regulatory point in the phenylpropanoid pathway. biorxiv.org

Alternative Biosynthetic Pathways (e.g., Cma system)

While the primary routes to p-coumaric acid in most plants and microbes involve ammonia-lyase enzymes acting on phenylalanine or tyrosine, a distinct and more complex pathway has been identified in certain actinomycetes. beilstein-journals.orgnih.gov This alternative route, known as the Cma system, was discovered in the actinomycete Kutzneria albida and synthesizes p-coumaric acid through a novel mechanism involving diazotization-dependent deamination. beilstein-journals.orgresearchgate.netacs.orgbeilstein-journals.org

This intricate pathway requires a significant number of enzymes and carrier proteins, starting from primary metabolites like dihydroxyacetone phosphate and aspartate-4-semialdehyde. beilstein-journals.org A key gene cluster, the cma cluster, is responsible for producing the necessary enzymes for this transformation. beilstein-journals.orgresearchgate.net The proposed biosynthetic process begins with the synthesis of 3,4-dihydroxybenzoic acid (3,4-AHBA), which is then loaded onto a carrier protein. beilstein-journals.org Subsequent steps, mediated by a suite of Cma proteins, lead to the formation of 3-aminocoumaric acid (3-ACA). beilstein-journals.org

A pivotal step in this pathway is the diazotization of 3-ACA, catalyzed by the ATP-dependent diazotase CmaA6, which converts the amino group into a diazo group using nitrous acid, forming 3-diazocoumaric acid. beilstein-journals.orgacs.org This intermediate then undergoes denitrification, catalyzed by CmaA7, releasing nitrogen gas (N₂) to yield the final product, p-coumaric acid. acs.org This specialized pathway, involving diazotization and denitrification, highlights a unique evolutionary strategy in the secondary metabolism of some actinomycetes for producing a common metabolite. beilstein-journals.orgacs.org

p-Coumaric Acid as a Biosynthetic Building Block and Intermediate

p-Coumaric acid is a critical intermediate in the phenylpropanoid pathway, serving as a precursor for a vast array of plant secondary metabolites. chalmers.sepnas.orgbanglajol.infonih.gov Its central role makes it a key building block for diverse classes of compounds, including lignols, flavonoids, stilbenoids, and other phenolic derivatives. pnas.orgresearchgate.netmdpi.comnih.gov

Precursor to Lignols and Lignin (B12514952)

Lignin, a complex polymer essential for structural support in vascular plants, is synthesized from monolignols, and p-coumaric acid is a fundamental precursor to one of these primary monomers. oup.comresearchgate.netwur.nl The biosynthesis of p-coumaryl alcohol, the simplest monolignol, begins with p-coumaric acid. oup.comwiley-vch.de

The transformation process involves several key enzymatic steps:

Activation: p-Coumaric acid is first activated to its thioester derivative, p-coumaroyl-CoA. wiley-vch.defrontiersin.org This reaction is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) . researchgate.netwiley-vch.de

Reduction to Aldehyde: The activated p-coumaroyl-CoA is then reduced to p-coumaraldehyde (B1217632). This step is carried out by cinnamoyl-CoA reductase (CCR) . wiley-vch.deresearchgate.net

Reduction to Alcohol: Finally, p-coumaraldehyde is reduced to p-coumaryl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD) . wiley-vch.denih.govontosight.ai

This p-coumaryl alcohol monomer is then transported to the cell wall, where it is polymerized into the lignin structure, contributing to the p-hydroxyphenyl (H) units of the polymer. oup.com

Biosynthesis of Flavonoids and Other Polyphenols

p-Coumaric acid serves as the entry point for the biosynthesis of flavonoids, a large and diverse group of polyphenolic compounds with various functions in plants. chalmers.sefrontiersin.orgnih.gov The pathway branches off from the central phenylpropanoid metabolism at the level of p-coumaroyl-CoA. researchgate.net

The initial and committing step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . frontiersin.orgacs.orgtaylorandfrancis.com This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA (derived from p-coumaric acid via the 4CL enzyme) with three molecules of malonyl-CoA. researchgate.netnih.govnih.gov This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. acs.orgnih.gov

Naringenin chalcone is the precursor to all classes of flavonoids. It undergoes isomerization, often catalyzed by chalcone isomerase (CHI) , to form the flavanone (B1672756) naringenin. acs.orgtaylorandfrancis.com From naringenin, further enzymatic modifications such as hydroxylation, glycosylation, and oxidation lead to the vast array of flavonoid structures, including flavones, flavonols, and anthocyanins. nih.govfrontiersin.org Thus, p-coumaric acid is an essential precursor for the synthesis of these important polyphenols. researchgate.netresearchgate.net

Formation of Resveratrol (B1683913) and Other Stilbenoids

p-Coumaric acid is also the direct precursor for the biosynthesis of resveratrol and other stilbenoids, a class of phenolic compounds known for their role as phytoalexins in plants. nih.govfrontiersin.orgmdpi.com The biosynthetic pathway to resveratrol is a branch of the phenylpropanoid pathway that competes with flavonoid synthesis for the same precursor, p-coumaroyl-CoA. nih.govencyclopedia.pub

The key steps in resveratrol formation are:

Activation of p-Coumaric Acid: Similar to the lignin and flavonoid pathways, p-coumaric acid is first converted to p-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL) . mdpi.comresearchgate.net

Condensation Reaction: The pivotal enzyme in this pathway is stilbene synthase (STS) , also known as resveratrol synthase. nih.govencyclopedia.pubresearchgate.net STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.commdpi.com This reaction proceeds through a series of decarboxylating steps and cyclization to form the characteristic C6-C2-C6 backbone of stilbenes, yielding resveratrol . nih.govmdpi.com

This pathway is the primary route for producing resveratrol in plants like grapevines and peanuts. encyclopedia.pub

Generation of Other Secondary Metabolites

Beyond its role as a precursor to major classes of polyphenols, p-coumaric acid is a substrate for the synthesis of various other secondary metabolites in both plants and microorganisms. pnas.orgbanglajol.info It can be a precursor to other phenolic acids, such as caffeic acid and ferulic acid, through hydroxylation and methylation reactions, respectively. researchgate.netpnas.org

In microorganisms, p-coumaric acid can undergo different transformations:

In the yeast Brettanomyces, it is decarboxylated by the enzyme cinnamate decarboxylase to form 4-vinylphenol (B1222589) . This can be further reduced to 4-ethylphenol (B45693) , a compound that contributes to the aroma of certain wines.

In the rumen of sheep, hydrogenation of the propenoic side chain of p-coumaric acid leads to the formation of phloretic acid .

Additionally, p-coumaric acid can be conjugated with other molecules, such as amino acids or polyamines, to form a wide range of p-coumaroyl amides , which play roles in plant development and defense. mdpi.com

Microbial Metabolism and Biotransformation of p-Coumaric Acid

A diverse range of microorganisms, including bacteria and fungi, can metabolize and transform p-coumaric acid, leading to a variety of commercially valuable and environmentally significant compounds. nih.gov

Fungal Biotransformation: The fungus Paecilomyces variotii has been shown to degrade p-coumaric acid, producing metabolites such as p-hydroxybenzaldehyde , p-hydroxybenzoic acid , and protocatechuic acid . researchgate.netnih.govjst.go.jp In this process, p-hydroxybenzoic acid often accumulates as the major degradation product. nih.gov Curvularia lunata converts p-coumaric acid into 4-hydroxybenzoic acid and a dimerized product, suggesting the involvement of peroxidase and laccase enzymes. nih.gov The white-rot fungus Schizophyllum commune can also transform p-coumaric acid, yielding p-hydroxybenzaldehyde . jst.go.jp

Bacterial Biotransformation: Several bacterial species are capable of metabolizing p-coumaric acid. Bacillus megaterium catalyzes a non-oxidative decarboxylation to produce 4-vinylphenol . nih.govresearchgate.net The organism can also facilitate the dimerization of this product. researchgate.net Thermophilic Bacillus strains isolated from environmental sources can degrade p-coumaric acid via a β-oxidative mechanism, resulting in 4-hydroxybenzoic acid . asm.org

These microbial transformations are significant for their role in the global carbon cycle, breaking down plant-derived phenolic compounds, and for their potential in biotechnological applications to produce valuable aromatic chemicals from a renewable precursor. researchgate.netnih.gov

Conversion by Yeast (e.g., Brettanomyces, Saccharomyces cerevisiae)

Yeast species, notably those associated with fermentation processes, are capable of metabolizing p-coumaric acid, leading to the formation of various volatile and non-volatile compounds. This conversion is of particular interest in the beverage industry, where it can significantly impact the sensory profile of products like wine and beer.

Brettanomyces , a genus of yeast often considered a spoilage organism in winemaking, is renowned for its ability to convert p-coumaric acid into 4-ethylphenol (4-EP). wikipedia.orgcore.ac.uk This process is a hallmark of Brettanomyces activity and is used to positively identify its presence. wikipedia.org The yeast utilizes a two-step enzymatic pathway to carry out this transformation. wikipedia.orgmdpi.com Different strains of Brettanomyces bruxellensis have shown high efficiency in this conversion, metabolizing up to 98% of the available p-coumaric acid. oregonstate.edu Interestingly, while free p-coumaric acid is readily metabolized, its tartaric acid ester, p-coutaric acid, is not utilized by the Brettanomyces strains studied. oregonstate.edu The presence of p-coumaric acid can even support the growth of B. bruxellensis and provide energy for the cell to remain metabolically active under stressful conditions, such as the presence of sulfur dioxide. mdpi.com

Saccharomyces cerevisiae , the primary yeast used in baking and brewing, also possesses the ability to metabolize p-coumaric acid. d-nb.info However, its metabolic products and the efficiency of conversion can differ from that of Brettanomyces. While some strains can convert p-coumaric acid, the physiological impact on the yeast itself can vary; for instance, the presence of p-coumaric acid has been observed to reduce the maximum specific growth rate of S. cerevisiae. d-nb.info Research has focused on engineering S. cerevisiae for the efficient production of p-coumaric acid and its derivatives for various industrial applications. researchgate.netnih.govacs.org This involves genetic modifications to enhance precursor supply and block competing metabolic pathways. researchgate.netnih.gov For example, knocking out certain genes and overexpressing others has been shown to significantly increase the yield of p-coumaric acid in engineered S. cerevisiae strains. nih.gov

Enzymatic Bioconversion Products (e.g., 4-vinylphenol, 4-ethylphenol, phloretic acid)

The transformation of p-coumaric acid by microorganisms is an enzymatic process that yields several key products, each with distinct chemical properties and sensory impacts.

4-vinylphenol: This volatile phenol (B47542) is the direct precursor to 4-ethylphenol and is formed from p-coumaric acid through a decarboxylation reaction. core.ac.ukresearchgate.net The enzyme responsible for this conversion is phenolic acid decarboxylase (PAD). mdpi.comresearchgate.net Various bacteria have been engineered to express PAD for the efficient conversion of p-coumaric acid to 4-vinylphenol, a valuable monomer for bioplastics. nih.govosti.govlbl.gov

4-ethylphenol: As mentioned, this compound is a well-known metabolic product of Brettanomyces in wine and is produced from 4-vinylphenol. nih.gov The reduction of the vinyl group of 4-vinylphenol to an ethyl group is catalyzed by the enzyme vinylphenol reductase (VPR). mdpi.comcore.ac.uk The conversion of p-coumaric acid to 4-ethylphenol is a defining characteristic of Dekkera/Brettanomyces metabolism. nih.gov Lactic acid bacteria, such as Lactobacillus plantarum, are also capable of producing 4-ethylphenol from p-coumaric acid through a similar two-step enzymatic process involving a phenolic acid decarboxylase and a vinylphenol reductase. nih.gov

Phloretic acid: This compound, also known as 3-(4-hydroxyphenyl)propionic acid, is formed by the hydrogenation of the propenoic side chain of p-coumaric acid. wikipedia.orgrsc.org In some microorganisms, such as certain Lactobacillus species, the reduction of p-coumaric acid to phloretic acid represents an alternative metabolic pathway to decarboxylation. nih.govasm.org In Saccharomyces cerevisiae, the formation of phloretic acid can occur as an unwanted side reaction during the engineered production of other phenylpropanoids, where endogenous reductases convert p-coumaroyl-CoA. researchgate.net

Table 1: Key Enzymatic Bioconversion Products of p-Coumaric Acid

| Precursor | Enzyme(s) | Product | Organism(s) |

|---|---|---|---|

| p-Coumaric acid | Phenolic acid decarboxylase (PAD) | 4-Vinylphenol | Brettanomyces sp., Saccharomyces cerevisiae, Lactobacillus plantarum |

| 4-Vinylphenol | Vinylphenol reductase (VPR) | 4-Ethylphenol | Brettanomyces sp., Lactobacillus plantarum |

| p-Coumaric acid | Reductase | Phloretic acid | Lactobacillus sp., Saccharomyces cerevisiae |

Interplay with Plant Physiological Processes and Stress Responses

In addition to its role as a building block for structural polymers and secondary metabolites, p-coumaric acid is actively involved in the physiological processes of plants, particularly in their responses to environmental stress.

Exogenous application of p-coumaric acid has been shown to modulate plant growth and confer tolerance to various abiotic stresses. uwc.ac.za For instance, in chia (Salvia hispanica L.) seedlings, exogenous p-coumaric acid enhanced shoot growth, increased chlorophyll (B73375) and carotenoid content, and improved biomass. nih.gov This growth-promoting effect may be linked to the activation of reactive oxygen species (ROS) signaling pathways. uwc.ac.za

A significant body of research highlights the role of p-coumaric acid in mitigating salt stress. mdpi.comresearchgate.net Application of p-coumaric acid has been found to alleviate the negative impacts of salinity on plant growth by enhancing antioxidant capacity and reducing ion leakage. mdpi.com In chia seedlings subjected to salt stress, p-coumaric acid treatment was observed to increase the uptake of essential macronutrients like magnesium and calcium, which are crucial for various metabolic pathways. mdpi.com Similarly, in wheat seedlings, p-coumaric acid has been shown to counteract salt-induced oxidative damage. mdpi.com

Furthermore, p-coumaric acid is a precursor to lignin, a complex polymer that provides structural rigidity to plant cell walls. wur.nl This is particularly relevant in the context of physical stressors. For example, in Arabidopsis thaliana seedlings grown in vitro, the application of p-coumaric acid led to an increase in lignin content, which in turn reduced the incidence of hyperhydricity, a physiological disorder characterized by excessive water accumulation in the apoplast. wur.nl The increased lignin content is thought to decrease water in the apoplast, thereby alleviating the symptoms of this disorder. wur.nl

The involvement of p-coumaric acid in plant defense is also well-documented. It can act as a signaling molecule and a direct antimicrobial agent. frontiersin.org For example, increased levels of p-coumaric acid in plants have been associated with enhanced resistance to fungal pathogens like Fusarium graminearum and Verticillium dahliae. frontiersin.org

Table 2: Effects of Exogenous p-Coumaric Acid on Plants Under Stress

| Plant Species | Stressor | Observed Effects |

|---|---|---|

| Chia (Salvia hispanica L.) | Salt Stress | Alleviated growth inhibition, enhanced Mg and Ca levels. mdpi.com |

| Chia (Salvia hispanica L.) | Normal Conditions | Improved shoot length, fresh and dry weight, augmented chlorophyll and carotenoid content. nih.gov |

| Arabidopsis thaliana | Hyperhydricity (in vitro) | Increased lignin content, reduced apoplastic water, diminished hyperhydricity symptoms. wur.nl |

| Wheat (Triticum aestivum L.) | Salt Stress | Reduced oxidative damage, enhanced growth. mdpi.com |

| Watermelon (Citrullus lanatus) | Fusarium oxysporum | Enhanced resistance through increased chitinase (B1577495) and β-1,3-glucanase activity. frontiersin.org |

Advanced Analytical Methodologies for P Coumaric Acid Research

Extraction and Sample Preparation Techniques for Various Matrices

The accurate analysis of p-coumaric acid from complex matrices such as plant tissues, food products, and biological fluids necessitates efficient extraction and sample preparation protocols. These initial steps are critical for isolating the target analyte from interfering substances and ensuring its stability for subsequent analysis. A variety of methods, ranging from conventional solvent-based approaches to modern, innovative techniques, are employed to achieve this.

Solvent Extraction Methods

Conventional solvent extraction remains a widely used technique for the isolation of p-coumaric acid. The choice of solvent is paramount and is dictated by the polarity of p-coumaric acid and the nature of the sample matrix.

Methanol (B129727) and ethanol (B145695) are among the most common solvents utilized for this purpose. For instance, methanolic extraction has been successfully applied to isolate p-coumaric acid from the dried powder of Cynodon dactylon (durva grass). acs.orgjrmds.inmdpi.comacs.org Similarly, 50% aqueous methanol has been effectively used to extract hydroxycinnamic acids, including p-coumaric acid, from potato samples. The process often involves vortexing and ultrasonication to enhance extraction efficiency, followed by centrifugation to separate the extract from solid residues. researchgate.net In the analysis of pineapple extracts, both juice and methanolic extracts have been prepared to quantify p-coumaric acid, highlighting the adaptability of solvent extraction to different sample forms. nih.govnih.govresearchgate.net

The efficiency of solvent extraction can be influenced by several factors, including the solvent-to-sample ratio, temperature, and the number of extraction cycles. To optimize recovery, multiple extraction steps are often performed, and the resulting supernatants are combined.

Hydrolysis Procedures

In many biological matrices, particularly in plant cell walls, p-coumaric acid exists in a bound form, primarily as esters linked to polysaccharides and lignin (B12514952). To accurately quantify the total p-coumaric acid content, a hydrolysis step is necessary to cleave these ester bonds and release the free acid.

Alkaline Hydrolysis: This is a common method for liberating esterified p-coumaric acid. The procedure typically involves treating the sample with a sodium hydroxide (B78521) (NaOH) solution. The concentration of NaOH, temperature, and duration of the hydrolysis are critical parameters that must be optimized for different materials. For example, studies on gramineous materials like bagasse, wheat straw, and corn straw have shown that treatment with 1 M NaOH at 100°C for 4 hours can effectively release p-coumaric acid. jrmds.inmdpi.com In the case of brewer's spent grain, alkaline hydrolysis is also the method of choice for extracting both p-coumaric and ferulic acids. acs.org Research on sorghum pith has demonstrated that efficient release of p-coumaric acid can be achieved under both low-temperature (37°C with 2% NaOH for 12 hours) and high-temperature (100°C with 1.75% NaOH for 37 minutes) conditions. ingentaconnect.com

Enzymatic Hydrolysis: As a milder alternative to alkaline hydrolysis, enzymatic methods employ specific enzymes to release p-coumaric acid. This approach offers the advantage of greater specificity and avoids the harsh conditions that can potentially degrade the target compound or other sample components. For instance, a method for separating and purifying p-coumaric acid from bamboo shavings utilizes a compound biological enzyme preparation containing xylanase and other enzymes. nih.gov Research on oat hulls has also explored the use of enzymatic hydrolysis to release phenolic acids. researchgate.net Furthermore, specific enzymes like trans-p-coumaroyl esterase, isolated from anaerobic fungi, have been used to hydrolyze specific substrates and release trans-p-coumaric acid from plant cell walls. nih.gov Combined enzymatic hydrolysis using cellulase (B1617823) and xylanase has also been shown to effectively increase the production of p-coumaric acid from pretreated corn straws.

Emerging Extraction Approaches

In recent years, several innovative extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times.

Clip-off Extraction: This term has been used to describe a straightforward alkaline hydrolysis method specifically aimed at "clipping off" p-coumarate esters that are pendent on the lignin backbone of biomass. This technique is particularly relevant in the context of biorefineries. A typical small-scale "clip-off" procedure involves stirring the lignin-containing material (e.g., from corn stover) with an aqueous base, such as 0.2 M sodium hydroxide, at room temperature under an inert atmosphere. acs.orgmdpi.com Following the reaction, the mixture is acidified to precipitate the lignin, and the p-coumaric acid is recovered from the supernatant, often through solvent extraction and subsequent crystallization. acs.org This method provides a relatively clean stream of p-coumaric acid while preserving the integrity of the remaining lignin for other applications. mdpi.com

Sugaring Out: This novel phase-separation technique has been applied to the separation of p-coumaric acid from alkaline hydrolysates of agricultural residues like sugarcane bagasse. The "sugaring out" method involves the addition of a sugar, such as glucose, to a water-miscible organic solvent like acetonitrile, which is used to extract the analyte. The high concentration of sugar induces the formation of a two-phase system, with the less polar p-coumaric acid preferentially partitioning into the acetonitrile-rich upper phase. This approach has been shown to separate over 90% of the p-coumaric acid from the hydrolysate.

Soft Microwave Extraction: Microwave-assisted extraction (MAE) is a technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. "Soft microwave extraction" refers to the use of this technology under controlled, milder conditions to release p-hydroxycinnamic acids from biomass. Studies on grass stalks, such as corn and miscanthus, have demonstrated that microwave pretreatment can enhance the release of p-coumaric acid. Optimal conditions, including incident power and treatment duration, have been investigated to maximize the yield. For instance, a treatment at 1000 W for 405 seconds was found to be effective for extracting p-coumaric acid from corn and miscanthus stalks.

Chromatographic Separation and Quantification Strategies

Following extraction and sample preparation, chromatographic techniques are indispensable for the separation and quantification of p-coumaric acid. High-performance liquid chromatography (HPLC) is the most prominent and widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution, sensitivity, and reproducibility for the analysis of phenolic compounds. Various modes of HPLC can be employed, but reversed-phase chromatography is the most common for p-coumaric acid analysis.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For p-coumaric acid analysis, C18 columns are the most frequently used stationary phases.

The mobile phase typically consists of a mixture of an aqueous solvent (often acidified water) and an organic modifier, such as methanol or acetonitrile. The acid in the mobile phase, commonly acetic acid, formic acid, or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group of p-coumaric acid, which results in better retention and peak shape.

Both isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution modes are employed. Isocratic methods are simpler and quicker, as demonstrated in the analysis of methanolic extracts of Cynodon dactylon, where a mobile phase of water, methanol, and glacial acetic acid (65:34:1, v/v/v) was used. mdpi.comacs.org Gradient elution, on the other hand, offers greater flexibility for separating complex mixtures and is often used for analyzing samples like pineapple extracts, where the mobile phase composition is changed over the course of the analysis to effectively elute all compounds of interest. nih.govnih.govresearchgate.net

The following interactive data table summarizes various RP-HPLC methods used for the determination of p-coumaric acid in different matrices.

| Matrix | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection (nm) | Reference |

| Durva Grass (methanolic extract) | RP-C18 (250 x 4.6 mm, 5 µm) | Water:Methanol:Glacial Acetic Acid (65:34:1) | Isocratic | 1.0 | 310 | acs.org |

| Wine | ODS-2 (5 µm) | Water:Acetonitrile (77:23) with Formic Acid (pH 3.5) | Isocratic | 0.7 | 305 | |

| Pineapple Extracts | Gemini C18 | 0.5% Phosphoric Acid (A) and Acetonitrile (B) | Gradient | 0.8 | 280 | nih.govnih.govresearchgate.net |

| Canola Meal | PRP-1 (150 x 4.1 mm, 5 µm) | 3.1% Methanol in 20 mmol/L K2HPO4 (pH 9.5) | Isocratic | 0.7 | 300 | researchgate.net |

| Cymbopogon citratus Extracts | Spherisorb S5 ODS-2 (250 x 4.6 mm, 5 µm) | 5% Formic Acid (A) and Methanol (B) | Gradient | 1.0 | 280 |

Ultra-High Performance Liquid Chromatography (UPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of p-coumaric acid. However, due to the low volatility and high polarity of phenolic acids, a derivatization step is typically required before GC-MS analysis. mdpi.comnih.gov This process increases the volatility and thermal stability of the compounds. mdpi.com

Common derivatization methods include silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.orgnih.gov For instance, a GC/MS method was developed to simultaneously measure 15 phenolic components in wine, including p-coumaric acid, after derivatization with BSTFA. acs.org Another approach involves derivatization with ethyl chloroformate, which can be performed directly in the aqueous phase. mdpi.com

The mass spectra of the derivatized p-coumaric acid provide a unique fingerprint for its identification. For example, the trimethylsilyl (B98337) (TMS) derivative of p-coumaric acid has a molecular ion peak at m/z 308. nih.govnih.gov Studies have also investigated the electron ionization mass spectrometric fragmentation of TMS derivatives of p-coumaric acid to identify specific fragment ions useful for quantification. nih.gov

Thin Layer Chromatography (TLC) for Isolation and Identification

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation, isolation, and preliminary identification of p-coumaric acid from various sources. jrmds.in It is often used as a preliminary screening method before more sophisticated analyses.

In several studies, TLC has been successfully employed to isolate p-coumaric acid from plant extracts. For example, p-coumaric acid was isolated from Cynodon dactylon using preparative TLC. ijpar.com The choice of the mobile phase is critical for achieving good separation. A common mobile phase for separating p-coumaric acid is a mixture of chloroform (B151607), methanol, and formic acid in a ratio of 85:10:5 (v/v/v), which yielded an Rf value of 0.52 for p-coumaric acid. ijpar.com Another study used a mobile phase of toluene, ethyl acetate, and formic acid (36:12:6) for the separation of p-coumaric acid from a chloroform extract of Cicer arietinum. jrmds.injrmds.in The identification of the isolated compound is then confirmed by comparing its Rf value and color reaction with a standard p-coumaric acid sample. impactfactor.orgtandfonline.com

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of isolated p-coumaric acid.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique for characterizing p-coumaric acid, based on its ability to absorb UV light. The UV spectrum of p-coumaric acid typically shows a maximum absorption (λmax) in the range of 285-312 nm, which is characteristic of its hydroxycinnamic acid structure. mdpi.comrsc.orgresearchgate.net The exact λmax can be influenced by the solvent and the pH of the solution. mdpi.com For example, in methanol, p-coumaric acid exhibits a UV absorption at about 345 nm. nih.gov In one study, the λmax was observed at 300 nm, and a hypochromic effect was noted during electrochemical oxidation. mdpi.com Another study reported a λmax of 312 nm. rsc.org The UV spectrum of an isolated compound can be compared with that of a standard to confirm its identity. jrmds.injrmds.in

Table 2: Reported UV Absorption Maxima (λmax) for p-Coumaric Acid

| λmax (nm) | Solvent/Conditions | Reference |

| 345 | Methanol | nih.gov |

| 312 | Not specified | rsc.org |

| 310 | Mobile phase for HPLC | nih.gov |

| 309 | pH 1.0 and 3.0 | mdpi.com |

| 300 | pH 7.4 phosphate (B84403) buffer | mdpi.com |

| 285 | pH 5.0 and 7.0 | mdpi.com |

| 285/305 | Not specified | researchgate.net |

Mass Spectrometry (MS/MS, LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), is a powerful tool for the definitive identification and structural characterization of p-coumaric acid. It provides information about the molecular weight and fragmentation pattern of the molecule.

The molecular ion of p-coumaric acid is typically observed at a mass-to-charge ratio (m/z) of 163 in negative ion mode ([M-H]⁻) or 165 in positive ion mode ([M+H]⁺). scielo.brscielo.br Upon fragmentation (MS/MS), p-coumaric acid produces characteristic product ions. A common fragmentation pathway involves the loss of a carboxyl group (CO₂), resulting in a fragment ion at m/z 119 ([M-H-44]⁻). scielo.brscielo.br Another fragment ion can be observed at m/z 147, corresponding to the loss of a water molecule ([M+H-H₂O]⁺). researchgate.net

In one study, the mass spectrum of isolated p-coumaric acid showed a molecular ion peak at m/z 164.2. nih.govijpar.com Another detailed analysis using ESI(-)-MS/MS showed the deprotonated ion at m/z 163, which upon collision-induced dissociation, resulted in a primary fragment at m/z 119 due to the loss of CO₂. scielo.br Temperature-programmed desorption mass spectrometry (TPD MS) studies of p-coumaric acid pyrolysis did not detect the molecular ion at m/z 164, but rather its decomposition product, 4-vinylphenol (B1222589), at m/z 120. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Research

The characterization of p-coumaric acid via NMR spectroscopy hinges on the analysis of its proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. These analyses provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of p-coumaric acid, recorded in a deuterated solvent such as deuterated tetrahydrofuran (B95107) (THF-d8), the protons of the acrylic acid side chain and the aromatic ring appear at characteristic chemical shifts. Specifically, the protons of the double bond are observed as doublets at approximately 7.55 ppm and 6.24 ppm, with a large coupling constant that confirms their trans configuration. The protons on the para-substituted benzene (B151609) ring typically show a pseudo-doublet pattern around 7.41 ppm and 6.74 ppm. plos.org

Complementing the proton data, ¹³C NMR spectroscopy provides the chemical shifts for all carbon atoms in the molecule, confirming the carbon framework. The carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the vinyl group carbons all have distinct resonance signals. plos.org

To further refine the structural assignment and differentiate p-coumaric acid from its isomers, advanced two-dimensional (2D) NMR techniques are employed. nih.gov Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are invaluable. bmrb.iorsc.orgresearchgate.net HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range C-H correlations, and COSY identifies proton-proton couplings. bmrb.ioresearchgate.net ROESY can provide information about the spatial proximity of atoms. rsc.org These 2D NMR methods are crucial for confirming the precise connectivity and stereochemistry of p-coumaric acid.

Method Validation and Performance Parameters in Academic Analysis

To ensure the generation of reliable and accurate data in the quantification of p-coumaric acid, the validation of analytical methods is a paramount step in academic research. This process involves the rigorous assessment of several key performance parameters.

Linearity and Calibration Curves

Linearity is a critical parameter that establishes a direct proportionality between the analytical instrument's response and the concentration of p-coumaric acid. This is achieved by constructing a calibration curve from a series of standard solutions of known concentrations. nih.govupg-ploiesti.ro The response, usually the peak area obtained from a chromatographic analysis like High-Performance Liquid Chromatography (HPLC), is then plotted against the corresponding concentration. nih.gov

The quality of the linearity is assessed by the coefficient of determination (R²). A value close to 1 indicates a strong linear relationship. For instance, various validated HPLC methods for p-coumaric acid analysis have reported R² values greater than 0.99, signifying excellent linearity across the tested concentration ranges. nih.govnih.govresearchgate.netcore.ac.uk

Table 1: Illustrative Linearity Data for p-Coumaric Acid Analysis

| Analyte | Concentration Range | Regression Equation | Coefficient of Determination (R²) | Reference |

|---|---|---|---|---|

| p-Coumaric Acid | 2–10 µg/mL | - | 0.999 | nih.gov |

| p-Coumaric Acid | - | y = 0.8643x | 0.9973 | researchgate.net |

| p-Coumaric Acid | 3–1000 ppm | - | > 0.99 | core.ac.uk |

| p-Coumaric Acid | 0.5–15 mg/L | - | - | researchgate.net |

| p-Coumaric Acid | - | Y = 66.6846225X +183.09358 | 0.99961 | upg-ploiesti.ro |

This table presents a compilation of data from multiple sources and is for illustrative purposes.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of p-coumaric acid that an analytical method can reliably detect, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govphcogres.comphcogres.com These parameters are particularly important when analyzing samples containing trace amounts of the compound. They are typically calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

Different analytical methods and sample matrices will yield varying LOD and LOQ values. For example, one HPLC method for analyzing p-coumaric acid in pineapple extracts reported an LOD of 0.0208 µg/mL and an LOQ of 0.0694 µg/mL. researchgate.netphcogres.com Another study using an electrochemical sensor determined the LOD and LOQ to be 0.28 µmol/L and 0.85 µmol/L, respectively. nih.gov

Table 2: Examples of LOD and LOQ Values for p-Coumaric Acid Analysis

| Method | LOD | LOQ | Reference |

|---|---|---|---|

| RP-HPLC | 0.0208 µg/mL | 0.0694 µg/mL | researchgate.netphcogres.com |

| RP-HPLC | 0.302 µg/mL | 0.99 µg/mL | nih.gov |

| HPTLC | 0.1 µg | 0.3 µg | impactfactor.org |

| RP-HPLC | 0.01 mg/L | 0.04 mg/L | researchgate.net |

| Electrochemical Sensor | 0.28 µmol/L | 0.85 µmol/L | nih.gov |

| HPLC | 0.059 mg/L | 0.178 mg/L | upg-ploiesti.ro |

This table is a summary of data from various analytical studies.

Recovery and Precision Assessment

Recovery studies are conducted to evaluate the accuracy of an analytical method. This is typically done by spiking a blank sample matrix with a known quantity of p-coumaric acid and then analyzing the sample to determine the percentage of the analyte that is recovered. High recovery rates, generally within the 80-120% range, indicate an accurate method. scielo.br For example, an HPLC-UV method for phenolic compounds in date palms showed a recovery of 97.1–100.2% for p-coumaric acid. core.ac.uk

Precision measures the degree of agreement among a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). impactfactor.orgmdpi.com Low RSD values, typically below 5%, are indicative of a precise method. scielo.breprep-analytical.com A study validating an HPTLC method reported intra-day and inter-day precision for p-coumaric acid as 1.56% and 2.02% RSD, respectively. impactfactor.org Another LC-MS/MS method validation showed intra-day and inter-day precision to be 1.0–5.6% and 1.3–6.4%, respectively. mdpi.com

Robustness and Reproducibility Studies

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in its parameters, such as mobile phase composition, pH, or temperature. nih.govresearchgate.net This demonstrates the method's reliability during routine use. For instance, a study might assess the impact of slightly altering the flow rate or the detection wavelength on the quantification of p-coumaric acid. nih.gov

Reproducibility refers to the consistency of results when the method is performed in different laboratories, by different analysts, or with different equipment. researchgate.netpan.olsztyn.pl It is a crucial parameter for the standardization and transfer of an analytical method. Both robustness and reproducibility ensure that a method is reliable and can be widely applied in various research contexts. eprep-analytical.comunicamp.br

Challenges and Considerations in p-Coumaric Acid Analytical Research

The analytical investigation of p-coumaric acid is not without its challenges. A primary difficulty arises from its presence in highly complex matrices such as plant materials, food products, and biological fluids. researchgate.netcore.ac.uk These matrices are rich in other compounds that can interfere with the analysis, making efficient sample extraction and purification steps essential.

The choice of extraction method and solvent is critical and can significantly influence the quantified amount of p-coumaric acid. phcogres.com Furthermore, p-coumaric acid can exist in both free and esterified forms, the latter requiring a hydrolysis step for release, which can introduce variability. researchgate.net

A significant analytical challenge is the stability of p-coumaric acid. It has been shown to be unstable at elevated temperatures and can react with other components in the sample matrix, such as ethanol in wine samples. researchgate.netcore.ac.uk It can also be adsorbed onto yeast cells during fermentation studies, leading to an underestimation of its concentration. researchgate.netcore.ac.uk Therefore, careful consideration of sample handling and storage conditions is necessary to prevent degradation. core.ac.ukresearchgate.net

Finally, chromatographic separation from its isomers and other structurally similar phenolic acids, like ferulic acid, requires a highly selective analytical method to ensure accurate quantification. pan.olsztyn.plnih.gov

Compound Instability During Analysis

p-Coumaric acid is known to be unstable under certain analytical and experimental conditions, leading to a decrease in its detectable concentration and inaccurate quantification. researchgate.netcore.ac.uk This instability can manifest through sensitivity to temperature, reactions with solvents, and adsorption onto various surfaces.

Temperature Sensitivity

Elevated temperatures can lead to the degradation of p-coumaric acid. Studies have shown that while the compound is relatively stable at ambient temperatures (20–30 °C) typical for oenological (winemaking) conditions, its stability decreases significantly at higher temperatures. core.ac.uk For instance, a 26% decrease in absorbance was observed when a p-coumaric acid solution was autoclaved. core.ac.uk This thermal lability is a critical consideration for analytical techniques that involve high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS), where the compound can degrade during analysis. researchgate.net Therefore, autoclaving solutions of p-coumaric acid is not recommended. core.ac.uk Conversely, stability studies have indicated that the compound is quite stable when stored at room temperature, refrigerated (4°C), or frozen (-20°C) for up to 72 hours. researchgate.net

Reaction with Solvents

p-Coumaric acid can react with solvents commonly used in extraction and analysis, particularly alcohols like ethanol. In experimental conditions mimicking wine fermentation, it has been demonstrated that p-coumaric acid reacts with ethanol. researchgate.netcore.ac.uk Spectroscopic analysis suggests this reaction is an esterification, a process where an acid and an alcohol combine to form an ester and water. core.ac.uk The rate of this reaction increases with higher ethanol concentrations in the medium. core.ac.uk This reactivity can lead to a significant underestimation of the free p-coumaric acid content in alcoholic matrices. While p-coumaric acid is soluble in organic solvents like ethanol, dimethylformamide, and DMSO, the potential for chemical reactions must be considered during method development and sample handling. researchgate.net

Adsorption

A notable challenge in the analysis of p-coumaric acid is its tendency to adsorb onto surfaces, which can lead to its loss from the solution being analyzed. This phenomenon has been particularly highlighted in studies involving fermentation, where p-coumaric acid has been shown to adsorb onto yeast cells, likely on the cell walls. researchgate.netcore.ac.uk This physical interaction reduces the amount of p-coumaric acid available to participate in bioconversion reactions or to be measured. researchgate.net The adsorption can be significant, and it has been observed with different yeast strains, including Brettanomyces and Saccharomyces cerevisiae. researchgate.net Beyond biological materials, the potential for adsorption onto laboratory equipment, such as container walls or filtration membranes, should not be overlooked, as it can contribute to analyte loss and variability in results. Poor physical adsorption has also been noted on other surfaces, such as iron electrodes in corrosion studies. researchtrends.net

The following table summarizes the key instability factors for p-coumaric acid during analysis.

| Instability Factor | Description | Analytical Implication | Source |

|---|---|---|---|

| Temperature | Compound is unstable at high temperatures (e.g., during autoclaving or high-temperature GC analysis). | Potential for degradation and inaccurate, low quantification. Avoid high-temperature steps where possible. | researchgate.netcore.ac.uk |

| Reaction with Solvents | Can undergo esterification with alcohols like ethanol, especially in wine-like matrices. | Loss of free p-coumaric acid, leading to underestimation of its concentration. | researchgate.netcore.ac.uk |

| Adsorption | Adsorbs onto surfaces, notably yeast cell walls during fermentation, but also potentially onto labware. | Reduced recovery and analyte loss, affecting quantification of the bioavailable compound. | researchgate.netcore.ac.uk |

Matrix Effects in Complex Biological Samples

When analyzing p-coumaric acid in complex biological samples such as plasma, urine, or tissue extracts, the sample matrix itself can interfere with the analysis. researchgate.netnih.gov Matrix effects are defined as the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix. ohsu.edu These effects are a significant challenge, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), and can severely impact the accuracy, precision, and sensitivity of the quantification. tandfonline.comnih.gov

In human plasma, for example, endogenous components like phospholipids, proteins, and other metabolites can co-extract with p-coumaric acid and interfere with the ionization process in the mass spectrometer source. This can lead to either ion suppression, where the signal for p-coumaric acid is reduced, or ion enhancement, where the signal is artificially increased. A study developing an LC-MS method for p-coumaric acid in human plasma quantified these matrix effects. nih.gov At a concentration of 0.6 ng/mL, the matrix effect was 95.72 ± 6.6%, and at 16 ng/mL, it was 90.07 ± 3.0%, indicating that the matrix components suppressed the analyte's signal by approximately 4-10%. nih.gov

The extraction recovery of the analyte from the matrix is also a critical parameter influenced by the sample complexity. In the same study, the extraction recovery for p-coumaric acid from human plasma was found to be 57.0% and 47.4% at concentration levels of 0.6 ng/mL and 16 ng/mL, respectively. nih.gov These values, being significantly less than 100%, highlight that a substantial portion of the analyte can be lost during the sample preparation step, further complicating accurate measurement.

To mitigate these issues, several strategies are employed:

Advanced Sample Preparation: Utilizing more sophisticated sample clean-up techniques like solid-phase extraction (SPE) to selectively isolate p-coumaric acid and remove interfering matrix components.

Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of p-coumaric acid as an internal standard can help compensate for both matrix effects and extraction losses, as it behaves almost identically to the analyte during sample processing and analysis.

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve baseline separation of p-coumaric acid from co-eluting matrix components. mdpi.com

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples to ensure that the standards and samples are affected by the matrix in the same way. nih.gov

The following table presents research findings on the matrix effect and extraction recovery of p-coumaric acid in human plasma. nih.gov

| Parameter | Concentration (ng/mL) | Result (%) | Source |

|---|---|---|---|

| Matrix Effect | 0.6 | 95.72 ± 6.6 | nih.gov |

| Matrix Effect | 16 | 90.07 ± 3.0 | nih.gov |

| Extraction Recovery | 0.6 | 57.0 | nih.gov |

| Extraction Recovery | 16 | 47.4 | nih.gov |

Chemical and Enzymatic Synthesis and Derivatization Strategies for Research Applications

Enzymatic Synthesis of p-Coumaric Acid

The primary enzymatic route for synthesizing p-coumaric acid is the direct deamination of L-tyrosine, a reaction catalyzed by the enzyme Tyrosine Ammonia (B1221849) Lyase (TAL). nih.govresearchgate.net This single-step conversion is a highly efficient and convenient pathway for producing this valuable platform chemical. nih.gov

Application of Tyrosine Ammonia Lyases (TALs) from Diverse Sources

The search for highly active and specific TALs has led researchers to explore a wide variety of microbial sources. nih.govnih.gov The lack of such enzymes was previously a bottleneck in metabolic engineering for the production of p-coumaric acid and other aromatic compounds. nih.govnih.govasm.org Through in-silico identification and subsequent in-vivo studies, numerous TALs with desirable characteristics have been identified from diverse bacteria and fungi. nih.govnih.gov

A phylogenetic tree-building approach was used to screen 875 putative TALs and 46 putative phenylalanine/tyrosine ammonia lyases (PTALs), leading to the successful characterization of five novel TALs and three PTALs. nih.govresearchgate.netuni-greifswald.de Enzymes from sources such as Herpetosiphon aurantiacus and Flavobacterium johnsoniae have demonstrated high production of p-coumaric acid when expressed in hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govresearchgate.net In some cases, the production was improved five-fold compared to strains expressing previously known TALs. nih.govnih.gov

Other notable sources include Chryseobacterium luteum, whose TAL (TALclu) exhibits a very high affinity and conversion efficiency for L-tyrosine, and Rivularia sp. PCC 7116 (TALrpc). nih.govresearchgate.net Additionally, two new TALs were discovered in actinomycetes, specifically from Saccharothrix sp. (Sas-TAL) and Streptomyces sp. (Sts-TAL), which have been functionally characterized and shown to be effective for p-coumaric acid production. nih.gov

Below is a table summarizing the characteristics of TALs from various sources:

Table 1: Characteristics of Tyrosine Ammonia Lyases (TALs) from Diverse Microbial Sources| Enzyme Source | Abbreviation | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Flavobacterium johnsoniae | FjTAL | - | - | Resulted in high p-coumaric acid production in E. coli, L. lactis, and S. cerevisiae. | nih.govnih.gov |

| Herpetosiphon aurantiacus | HaTAL | - | - | Achieved high production of p-coumaric acid (440 μM OD₆₀₀ unit⁻¹) in E. coli. | nih.govnih.gov |

| Chryseobacterium luteum | TALclu | 8.5-10.5 | ~40 | Highest affinity (Km = 0.019 mM) and conversion efficiency (kcat/Km = 1631 s⁻¹·mM⁻¹). | nih.govresearchgate.net |

| Rivularia sp. PCC 7116 | TALrpc | 8.5-10.5 | ~40 | Achieved a p-CA yield of 2.35 g/L after 24 hours in a whole-cell system. | nih.govresearchgate.net |

| Saccharothrix sp. | Sas-TAL | 11 | 55 | Also exhibits significant phenylalanine ammonia lyase (PAL) activity. | nih.gov |

| Streptomyces sp. | Sts-TAL | 11 | 50 | High catalytic efficiency (kcat/Km = 78.3 μM⁻¹ min⁻¹). | nih.gov |

Recombinant Enzyme Production and Optimization

To overcome the limitations of low native expression, genes encoding TALs are frequently cloned and overexpressed in industrially relevant microorganisms. nih.govnih.gov Escherichia coli and Saccharomyces cerevisiae are common host organisms for the recombinant production of these enzymes. nih.govnih.govresearchgate.net

Optimization of reaction conditions is crucial for maximizing product yield. For instance, the activity of TALs from Saccharothrix sp. and Streptomyces sp. was significantly influenced by pH and temperature, with both enzymes showing optimal activity at a highly alkaline pH of 11 and temperatures of 50-55 °C. nih.gov Further enhancements in catalytic performance have been achieved through protein engineering. One innovative approach involved creating a covalent programmable polyproteam of TALs (TAL-CLEs) by fusing SpyTag and SpyCatcher peptides to the enzyme's terminals. mdpi.com This strategy resulted in self-cyclized enzymes with over four times the enzyme activity of the wild-type TAL and a product yield of 98.31%, demonstrating excellent catalytic efficiency and reusability. mdpi.com

Metabolic engineering of the host strain can also significantly boost production. In S. cerevisiae, for example, deleting competing pathway genes (ARO10, PDC5) and mutating key regulatory enzymes (ARO4, ARO7) to remove feedback inhibition by tyrosine, coupled with the integration of a TAL gene from Flavobacterium johnsoniae, led to a substantial increase in p-coumaric acid production. researchgate.net

Whole-Cell Biocatalysis Approaches

Using whole cells as biocatalysts offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of necessary cofactors. nih.govmdpi.com Recombinant E. coli strains expressing TALs are widely used as whole-cell biocatalysts for the conversion of L-tyrosine to p-coumaric acid. nih.govnih.govmdpi.com

Researchers have optimized whole-cell biotransformation conditions to achieve high yields. For example, using E. coli cells expressing TAL from Chryseobacterium luteum (TALclu), a p-coumaric acid yield of 2.03 g/L was achieved in 8 hours. nih.govresearchgate.netx-mol.net An even higher yield of 2.35 g/L was obtained after 24 hours with cells expressing TAL from Rivularia sp. PCC 7116 (TALrpc). nih.govresearchgate.netx-mol.net One of the highest productivities reported for microbial p-coumaric acid production was achieved using E. coli expressing the Sts-TAL from Streptomyces sp., which reached 2.88 g/L/h. nih.gov In another study, E. coli harboring a Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis, which also exhibits TAL activity, produced 525 mg/L of p-coumaric acid under optimized conditions. mdpi.comresearchgate.net

Table 2: Performance of Whole-Cell Biocatalysts for p-Coumaric Acid Production

| Biocatalyst (Host/Enzyme Source) | Substrate | Product Concentration | Time (h) | Key Optimization | Reference |

|---|---|---|---|---|---|

| E. coli / Chryseobacterium luteum | L-Tyrosine | 2.03 g/L | 8 | Optimized reaction conditions for recombinant cells. | nih.govresearchgate.net |

| E. coli / Rivularia sp. PCC 7116 | L-Tyrosine | 2.35 g/L | 24 | Optimized reaction conditions for recombinant cells. | nih.govresearchgate.net |

| E. coli / Streptomyces sp. | L-Tyrosine | 2.9 g/L | 1 | Optimized temperature (50°C) and pH (11). | researchgate.netnih.gov |

| E. coli / Rhodotorula glutinis | L-Tyrosine | 525 mg/L | 24 | Optimized pH, temperature, and substrate concentration. | mdpi.comresearchgate.net |

Biocatalytic Cascades for Complex Molecule Synthesis

p-Coumaric acid and its derivatives serve as important precursors for the synthesis of more complex and high-value molecules, such as benzylisoquinoline alkaloids (BIAs). rsc.orgresearchgate.net BIAs are a large and diverse class of plant-derived metabolites with a wide range of pharmacological activities, but their synthesis is often complex. rsc.orgresearchgate.netfrontiersin.org

Synthesis of Benzylisoquinoline Alkaloids from p-Coumaric Acid Derivatives

To enable the efficient synthesis of BIAs, researchers have constructed artificial biocatalytic cascades in microbial hosts. rsc.orgbohrium.comrsc.org A novel whole-cell bioconversion strategy was developed that combines several enzymatic steps to produce BIAs from p-coumaric acid derivatives and dopamine (B1211576). rsc.orgrsc.org This cascade involves four key enzymatic reactions: decarboxylation, epoxidation, isomerization, and condensation. rsc.orgrsc.org

The feasibility of this approach was first demonstrated by synthesizing (S)-norcoclaurine, a key precursor for many complex BIAs, from p-coumaric acid and dopamine. rsc.orgresearchgate.net The strategy was then expanded to use various p-coumaric acid derivatives as substrates, successfully synthesizing a total of 15 different BIAs, including two natural and thirteen non-natural alkaloids. rsc.orgbohrium.comrsc.org This method achieved high productivities (0.27–1.22 g/L/h) and excellent stereoselectivity, with most products having an enantiomeric excess (ee) of ≥98%. rsc.orgrsc.org

Utilizing Lignocellulosic Biomass Hydrolysate as Substrate

To improve the sustainability and cost-effectiveness of these biocatalytic processes, researchers have explored the use of renewable, non-edible feedstocks. rsc.orgnih.gov Lignocellulosic biomass, which is abundant in agricultural waste, is a promising source of aromatic compounds like p-coumaric acid. rsc.orgresearchgate.netnih.govresearchgate.net

In a demonstration of this green chemistry approach, lignocellulosic biomass hydrolysate, rich in p-coumaric acid, was used as the key substrate for the synthesis of (S)-norcoclaurine. rsc.orgresearchgate.net The whole-cell biocatalytic system successfully converted the p-coumaric acid from the hydrolysate, achieving a titer of 1.2 g/L of (S)-norcoclaurine with a 90% conversion rate and over 98% ee. rsc.orgresearchgate.net This work highlights a promising strategy for integrating the valorization of lignocellulosic biomass with the sustainable synthesis of high-value natural products. rsc.orgresearchgate.netx-mol.net

Laboratory-Scale Synthesis of p-Coumaric Acid Derivatives for Research

For research purposes, the laboratory-scale synthesis of p-coumaric acid derivatives allows for the systematic investigation of structure-activity relationships. By modifying the core structure, scientists can tune the compound's properties to target specific biological pathways or enhance its efficacy.

The esterification of p-coumaric acid is a common strategy to create derivatives with altered physicochemical properties, such as lipophilicity, which can influence their biological activity. encyclopedia.pub These esters are synthesized to explore a wide range of applications, including antimicrobial, antioxidant, and antiparasitic activities. researchgate.netresearchgate.netmdpi.com